![molecular formula C20H22N2O2 B5398534 2-({[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5398534.png)
2-({[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine
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Overview
Description
2-({[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BFPPT and belongs to the class of pyridine-based compounds. BFPPT has been shown to exhibit significant pharmacological activities, making it a promising candidate for the development of novel drugs.
Mechanism of Action
The mechanism of action of BFPPT is not fully understood. However, it has been shown to interact with various molecular targets, including ion channels, receptors, and enzymes. BFPPT has been shown to inhibit the activity of certain enzymes, leading to the inhibition of cancer cell growth. In addition, BFPPT has been shown to modulate the activity of certain ion channels and receptors, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
BFPPT has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. BFPPT has also been shown to exhibit neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress. In addition, BFPPT has been shown to modulate the activity of certain neurotransmitters, leading to its potential use in the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
BFPPT has several advantages for use in lab experiments. It exhibits high potency and selectivity, making it a useful tool for studying molecular targets. In addition, BFPPT has been shown to exhibit low toxicity in vitro, making it a safe compound to use in lab experiments. However, BFPPT has some limitations, including its poor solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of BFPPT. One potential direction is the development of novel drugs based on BFPPT for the treatment of cancer and neurodegenerative diseases. Another direction is the study of the molecular targets of BFPPT, which could lead to the discovery of new therapeutic targets. Additionally, the study of the pharmacokinetics and pharmacodynamics of BFPPT could lead to the optimization of its use as a therapeutic agent.
Synthesis Methods
The synthesis of BFPPT involves the reaction of 2-chloromethylpyridine with 1-(1-benzofuran-2-ylmethyl)-3-piperidinol in the presence of a base. The resulting product is then treated with a dehydrating agent to yield the final product, BFPPT. The synthesis of BFPPT has been optimized to obtain high yields and purity.
Scientific Research Applications
BFPPT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BFPPT has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anti-cancer drugs. In addition, BFPPT has been shown to exhibit neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
2-[[1-(1-benzofuran-2-ylmethyl)piperidin-3-yl]oxymethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-9-20-16(6-1)12-19(24-20)14-22-11-5-8-18(13-22)23-15-17-7-3-4-10-21-17/h1-4,6-7,9-10,12,18H,5,8,11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPTXLODRYQZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=CC=CC=C3O2)OCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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